![molecular formula C22H21N3O2 B368583 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919972-08-0](/img/structure/B368583.png)
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction plays a critical role in regulating the activity of p53, a tumor suppressor protein that is frequently mutated in cancer. MI-773 has shown promise as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
Target of Action
It contains a benzimidazole moiety, which is known to exhibit diverse pharmacological activities . Benzimidazole derivatives have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and induce changes that lead to their pharmacological effects
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets
Result of Action
Benzimidazole derivatives are known to induce various effects at the molecular and cellular level depending on their specific targets
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for the treatment of cancer. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
1. Development of more efficient synthesis methods for 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide to improve yield and scalability.
2. Investigation of the efficacy of this compound in combination with other targeted therapies for the treatment of cancer.
3. Exploration of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
4. Development of more potent and selective MDM2 inhibitors based on the structure of this compound.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of p53 mutations in cancer.
Méthodes De Synthèse
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide can be synthesized using a multi-step process involving the coupling of various chemical intermediates. One common synthesis method involves the reaction of 2-furancarboxylic acid with 1-(3-methylbenzyl)-1H-benzimidazole-2-methylamine to form the intermediate 2-furyl-N-(1-(3-methylbenzyl)-1H-benzimidazol-2-yl)acetamide. This intermediate is then reacted with ethyl chloroformate to yield this compound.
Applications De Recherche Scientifique
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In these studies, this compound has been shown to inhibit the MDM2-p53 interaction, leading to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer.
Propriétés
IUPAC Name |
N-[1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-5-8-17(13-15)14-25-19-10-4-3-9-18(19)24-21(25)16(2)23-22(26)20-11-6-12-27-20/h3-13,16H,14H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOTXZTUXQLAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.